CD437

Übersicht

Beschreibung

It is known for its ability to activate retinoic acid receptor gamma (RARγ) and induce apoptosis in various cancer cell lines . This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology.

Wissenschaftliche Forschungsanwendungen

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying retinoid chemistry and receptor interactions.

Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in various cell lines.

Industry: Utilized in the development of new retinoid-based drugs and therapeutic agents.

Wirkmechanismus

Target of Action

CD437, also known as AHPN or 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid, is a synthetic retinoid that acts as a selective agonist of the retinoic acid receptor (RAR)γ . It has been identified to target DNA polymerase α (POLA1), an enzyme responsible for initiating DNA synthesis during the S phase of the cell cycle .

Mode of Action

This compound inhibits DNA replication in cells and recombinant POLA1 activity in vitro . This inhibition is abrogated by certain POLA1 mutations, supporting POLA1 as the direct antitumor target of this compound . The compound’s interaction with POLA1 is evidenced by an increase in the total fluorescence intensity and anisotropy of this compound in the presence of increasing concentrations of POLA1, consistent with a direct binding interaction .

Biochemical Pathways

This compound effectively inhibits cancer cell growth by inducing G0/G1 arrest and apoptosis . This process is accompanied by the rapid induction of c-Jun, nur77, and p21 WAF1/CIP1 . Expression of p53 and Bcl-2 is differentially regulated by this compound in different cancer cell lines and may play a role in regulating this compound-induced apoptotic processes .

Pharmacokinetics

Peritoneal administration of this compound over 3 weeks led to regression of mouse xenograft tumors derived from human cancer cell lines, without any signs of toxicity .

Result of Action

This compound’s action results in the inhibition of cancer cell growth and the induction of apoptosis . It has been shown to have potent bactericidal effects on Enterococcus faecalis, a biofilm-forming pathogen . Additionally, this compound has demonstrated antiviral activity against various viruses, including the mumps virus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has been found to exhibit synergistic effects when administered in combination with gentamicin and additive effects when combined with ceftriaxone sodium . .

Biochemische Analyse

Biochemical Properties

CD437 has been shown to interact with a variety of enzymes, proteins, and other biomolecules. It effectively inhibits lung cancer cell growth by inducing G0/G1 arrest and apoptosis, a process that is accompanied by rapid induction of c-Jun, nur77, and p21 WAF1/CIP1 . The expression of p53 and Bcl-2 was differentially regulated by this compound in different lung cancer cell lines and may play a role in regulating this compound-induced apoptotic process .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inducing growth inhibition and apoptosis in human breast cancer cells . In human lung cancer cell lines, this compound effectively inhibited cell growth by inducing G0/G1 arrest and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It induces apoptosis through a mitochondrial pathway independent of the nucleus . It causes a rapid disruption of the inner mitochondrial transmembrane potential (Δψm) mediated by the mitochondrial permeability transition (MPT) .

Temporal Effects in Laboratory Settings

It is known that this compound induces rapid biological responses, suggesting that its effects may change over time .

Metabolic Pathways

It is known that this compound induces apoptosis through a mitochondrial pathway , suggesting that it may interact with enzymes or cofactors involved in mitochondrial metabolism.

Subcellular Localization

This compound induces apoptosis through a mitochondrial pathway , suggesting that it may be localized to the mitochondria

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carbonsäure umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 1-Adamantylbromid mit 4-Hydroxybenzaldehyd zur Bildung von 3-(1-Adamantyl)-4-hydroxybenzaldehyd. Dieser Zwischenstoff wird dann einer Friedel-Crafts-Acylierung mit 2-Naphthoylsäure unterworfen, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carbonsäure nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, ist entscheidend für die Maximierung der Ausbeute und Reinheit.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Hydroxylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind typische Reduktionsmittel.

Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ketone, Alkohole und substituierte Derivate der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carbonsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der Retinoidchemie und Rezeptorinteraktionen verwendet.

Biologie: Untersucht auf seine Rolle bei der Induktion von Apoptose und Zellzyklusarrest in verschiedenen Zelllinien.

Industrie: Wird bei der Entwicklung neuer Retinoid-basierter Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carbonsäure beinhaltet sowohl RARγ-abhängige als auch RARγ-unabhängige Pfade. Es induziert schnell die Bildung von DNA-Addukten, was zu einer DNA-Schadensantwort führt, die zu Apoptose führen kann. Dieser Prozess beinhaltet die Aktivierung von Caspasen und die Einbindung mehrerer Zelltodwege . Zusätzlich reguliert die Verbindung differentiationsassoziierte Gene über den RARγ-Weg .

Analyse Chemischer Reaktionen

Types of Reactions

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Vergleich Mit ähnlichen Verbindungen

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carbonsäure ist einzigartig aufgrund seiner doppelten Fähigkeit, Differenzierung und Apoptose zu induzieren. Ähnliche Verbindungen umfassen:

All-trans-Retinsäure (ATRA): Induziert in erster Linie Differenzierung, hat aber begrenzte apoptotische Wirkungen.

Die Einzigartigkeit von 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carbonsäure liegt in seiner Fähigkeit, Apoptose in retinoidresistenten Krebszelllinien zu induzieren, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

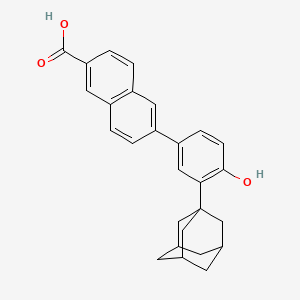

IUPAC Name |

6-[3-(1-adamantyl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGIHZJOIQSHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154737 | |

| Record name | Cd 437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125316-60-1 | |

| Record name | AHPN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125316-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CD 437 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cd 437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Hydroxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CD437 demonstrates a dual mechanism of action, interacting with both nuclear retinoic acid receptors (RARs) and triggering receptor-independent pathways.

- RAR-independent activity: this compound induces apoptosis in various cancer cell lines through a receptor-independent mechanism, which appears to be more prominent than its RAR-mediated effects. [, , , ] This apoptotic activity is characterized by:

- Rapid DNA adduct formation: This occurs independently of cell type and precedes the DNA damage response. []

- Activation of the p38 and JNK/SAPK pathways: These pathways are activated early in the apoptotic process. While inhibiting p38 does not prevent apoptosis, JNK/SAPK activation appears to be upstream of caspase activation. []

- Induction of cell cycle arrest: this compound can induce either G1 or G2/M arrest depending on the cell line. [, , , ] This arrest is associated with alterations in the expression and activity of cell cycle regulators such as p21, cyclin A, cyclin B, and E2F-1. [, , , ]

- Mitochondrial disruption: this compound induces mitochondrial instability, leading to cytochrome c release, which then activates the caspase cascade. [, , ]

- Caspase activation: Caspases 3, 7, 8, and 9 are activated, leading to PARP cleavage and ultimately apoptosis. [, , , , ]

- Upregulation of death receptors: this compound increases the expression of death receptors such as Fas, DR4, and DR5, sensitizing cells to apoptosis. [, , , ]

A:

- Spectroscopic data: While the provided research papers do not delve into detailed spectroscopic characterization, they often refer to this compound as a "conformationally restricted synthetic retinoid." [, ] This suggests that its structure has been designed to limit its conformational flexibility compared to natural retinoids. Further investigation into the literature or chemical databases would be needed for detailed spectroscopic data.

ANone: The provided research focuses primarily on the biological activity of this compound and doesn't extensively cover its material compatibility and stability under various conditions. Further research is needed in this area.

ANone: The provided research focuses solely on the biological activity of this compound as an anti-cancer agent. There is no mention of any catalytic properties or applications.

ANone: None of the provided papers explicitly discuss the use of computational chemistry or modeling to study this compound.

ANone: While a detailed SAR study is not presented, several findings point towards important structural features:

- Conformational restriction: this compound's conformational restriction, compared to natural retinoids, is highlighted in several papers, suggesting its importance for activity. [, ]

- Adamantyl group: The presence of the adamantyl group is crucial for the specific activity of this compound, as highlighted by its structural difference from other retinoids. [, , , ]

- Comparison with analogs: The differing effects of this compound compared to other retinoids like ATRA, fenretinide, and CD2325 provide insights into its SAR. [, , , ] For example, this compound induces apoptosis in ATRA-resistant cells, suggesting its distinct structural features enable a different mechanism of action. [, ]

ANone: The provided research primarily focuses on the biological activity of this compound and does not provide detailed information about its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.

ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound in various cancer cell lines. There is no discussion regarding specific SHE regulations or compliance related to this compound.

- In vivo activity: this compound exhibits growth inhibitory effects in xenograft models of melanoma and B-cell chronic lymphocytic leukemia. [, ]

- Route of administration: this compound has been administered intraperitoneally in mouse models. []

ANone:

- In vitro efficacy: this compound effectively inhibits the growth of various cancer cell lines in vitro, including lung cancer, [, , , , , ] prostate cancer, [] breast cancer, [, , ] ovarian cancer, [, , ] leukemia, [, , , ] melanoma, [, , ] esophageal cancer, [] and neuroblastoma. [] It induces apoptosis in both p53-dependent and p53-independent manners. [, , , ]

- In vivo efficacy: this compound demonstrates antitumor activity in vivo, inhibiting the growth of human melanoma cells and B-cell chronic lymphocytic leukemia cells in xenograft models. [, ]

A:

- Resistance mechanisms: While specific resistance mechanisms haven't been extensively studied, some insights emerge:

- Deficiency in downstream signaling: A this compound-resistant acute promyelocytic leukemia cell line exhibited deficiencies in downstream signaling events such as NFκB and AP-1 activation and Akt phosphorylation. []

- Resistance upstream of cytochrome c release: Resistance in this cell line occurred upstream of cytochrome c release and caspase activation. []

ANone: While the research primarily focuses on antitumor activity, one study highlights the selective action of this compound:

- Selective apoptosis induction: this compound induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells. [, ] This suggests a potential for a favorable safety profile, but further research is needed to fully evaluate the toxicity and long-term effects of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.